Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride
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Overview
Description
Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride is a complex organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is notable for its unique structure, which includes chlorophenoxy and dimethoxyphenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several steps, including cyclization reactions and the use of specific reagents. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine compounds often involves the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane or by the reduction of pyrazine with sodium in ethanol .
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives undergo various chemical reactions, including:
Oxidation: Piperazines can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the piperazine ring or its substituents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in piperazine chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution often involves reagents like alkyl halides and sulfonium salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines .
Scientific Research Applications
Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenoxy and dimethoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its use in medicinal chemistry.
1,4-bis[2-(3-chlorophenoxy)ethyl]piperazine: Another piperazine derivative with similar structural features.
Uniqueness
What sets Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride apart is its specific combination of chlorophenoxy and dimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H31Cl3N2O3 |
---|---|
Molecular Weight |
477.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C22H29ClN2O3.2ClH/c1-26-21-8-3-18(17-22(21)27-2)9-10-24-11-13-25(14-12-24)15-16-28-20-6-4-19(23)5-7-20;;/h3-8,17H,9-16H2,1-2H3;2*1H |
InChI Key |
YROBOMHLARRCGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)CCOC3=CC=C(C=C3)Cl)OC.Cl.Cl |
Origin of Product |
United States |
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